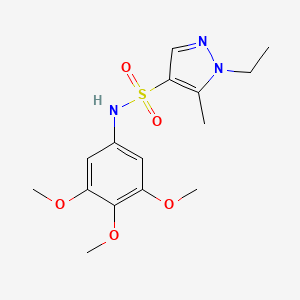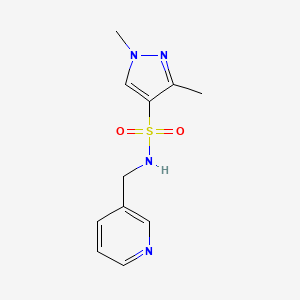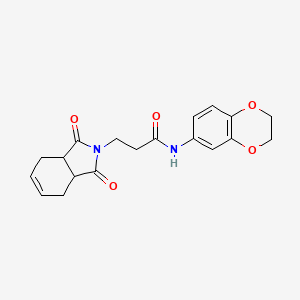
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as TMS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the formation of new blood vessels. This compound inhibits the activity of DPP-4 by binding to the enzyme's active site. This prevents the enzyme from degrading incretin hormones, which are involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to inhibit the growth of tumors in animal models. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. This compound is a relatively stable compound that can be synthesized using various methods. This compound has been shown to have low toxicity in animal models. This compound has been shown to have good bioavailability and can be administered orally or intravenously. However, this compound has several limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. This compound has not been tested extensively in human clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for the study of 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. This compound could be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound could be further studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound could be further studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. This compound could be further studied for its pharmacokinetics and pharmacodynamics in humans, and its safety and efficacy could be tested in human clinical trials.
合成法
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of sulfuric acid and sodium sulfate. The multistep synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxyphenyl)-3-oxobutane, which is then reacted with hydrazine hydrate to form 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide. This compound is then treated with sulfamic acid to form this compound.
科学的研究の応用
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been studied for its potential use in the treatment of type 2 diabetes due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in glucose metabolism.
特性
IUPAC Name |
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-6-18-10(2)14(9-16-18)24(19,20)17-11-7-12(21-3)15(23-5)13(8-11)22-4/h7-9,17H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZWNOYFCFNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)
![2-isopropyl-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5365804.png)



![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)

